molecular formula C11H12FNO B12363044 6-(4-Fluorophenyl)piperidin-2-one

6-(4-Fluorophenyl)piperidin-2-one

Cat. No.: B12363044
M. Wt: 193.22 g/mol
InChI Key: KYYSFIZWZPKDFQ-UHFFFAOYSA-N
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Description

6-(4-Fluorophenyl)piperidin-2-one is a heterocyclic organic compound that features a piperidinone ring substituted with a 4-fluorophenyl group. This compound is of significant interest in medicinal chemistry due to its potential pharmacological properties and its role as an intermediate in the synthesis of various pharmaceuticals.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(4-Fluorophenyl)piperidin-2-one typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-fluorobenzaldehyde and piperidin-2-one.

    Condensation Reaction: The 4-fluorobenzaldehyde undergoes a condensation reaction with piperidin-2-one in the presence of a suitable catalyst, such as ammonium acetate, to form the desired product.

    Purification: The crude product is then purified using techniques such as recrystallization or column chromatography to obtain pure this compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve more efficient and scalable methods, such as continuous flow synthesis or the use of automated reactors. These methods ensure higher yields and purity while minimizing production costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions

6-(4-Fluorophenyl)piperidin-2-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.

    Substitution: The fluorine atom on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophiles such as sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

6-(4-Fluorophenyl)piperidin-2-one has several scientific research applications, including:

    Medicinal Chemistry: It serves as an intermediate in the synthesis of various pharmaceuticals, particularly those targeting neurological disorders.

    Biological Studies: The compound is used in studies investigating the structure-activity relationships of piperidine derivatives.

    Industrial Applications: It is utilized in the development of agrochemicals and other industrial products.

Mechanism of Action

The mechanism of action of 6-(4-Fluorophenyl)piperidin-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorophenyl group enhances the compound’s binding affinity and selectivity towards these targets, leading to its pharmacological effects. The exact pathways and targets depend on the specific application and the compound’s structural modifications.

Comparison with Similar Compounds

Similar Compounds

    4-Fluorophenylpiperidine: Similar structure but lacks the ketone group.

    4-Fluorophenylpiperidin-4-one: Similar structure but with the ketone group at a different position.

    4-Fluorophenylpiperidin-3-one: Another positional isomer with the ketone group at the third position.

Uniqueness

6-(4-Fluorophenyl)piperidin-2-one is unique due to its specific substitution pattern, which imparts distinct chemical and pharmacological properties. Its position of the ketone group and the presence of the fluorophenyl group contribute to its unique reactivity and biological activity.

Properties

IUPAC Name

6-(4-fluorophenyl)piperidin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12FNO/c12-9-6-4-8(5-7-9)10-2-1-3-11(14)13-10/h4-7,10H,1-3H2,(H,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KYYSFIZWZPKDFQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(NC(=O)C1)C2=CC=C(C=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12FNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

193.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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